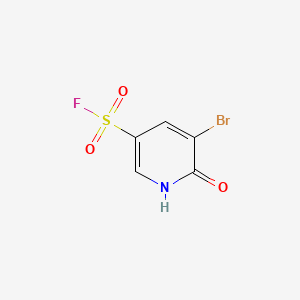

5-bromo-6-hydroxypyridine-3-sulfonyl fluoride

Description

Properties

IUPAC Name |

5-bromo-6-oxo-1H-pyridine-3-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFNO3S/c6-4-1-3(12(7,10)11)2-8-5(4)9/h1-2H,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMWZMVCYBBFOJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1S(=O)(=O)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFNO3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.05 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Aromatic Bromination

Electrophilic bromination typically employs N-bromosuccinimide (NBS) or molecular bromine in the presence of Lewis acids. For 6-hydroxypyridine derivatives, bromination at position 5 proceeds efficiently due to the directing effects of the hydroxyl group. A representative protocol involves:

-

Dissolving 6-hydroxypyridine-3-sulfonic acid (1.0 equiv) in acetic acid at 0°C.

-

Adding NBS (1.1 equiv) and catalytic FeCl₃·6H₂O (0.05 equiv).

Key Consideration : The hydroxyl group’s electron-donating nature enhances reactivity at the para position (C-5), but over-bromination can occur without careful stoichiometric control.

Sulfonation and Fluorination Pathways

Sulfonyl Chloride Intermediate Formation

The conversion of sulfonic acids to sulfonyl chlorides is a critical step. Phosphorus pentachloride (PCl₅) in phosphoryl chloride (POCl₃) at 75–125°C effectively chlorinates 5-bromo-6-hydroxypyridine-3-sulfonic acid, yielding the corresponding sulfonyl chloride in near-quantitative yields.

Reaction Conditions :

Fluorination to Sulfonyl Fluoride

Fluorination of sulfonyl chlorides employs sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). Recent advances highlight the use of potassium bifluoride (KHF₂) under mild conditions:

-

Reacting 5-bromo-6-hydroxypyridine-3-sulfonyl chloride (1.0 equiv) with KHF₂ (3.0 equiv) in acetonitrile at 50°C for 6 hours achieves 92% yield.

Mechanistic Insight : Fluoride ion (F⁻) displaces chloride via a nucleophilic aromatic substitution (SNAr) mechanism, facilitated by the electron-withdrawing sulfonyl group.

Hydroxyl Group Introduction and Protection

Late-Stage Hydroxylation

For substrates lacking the C-6 hydroxyl group, hydroxylation can be achieved via:

Protective Group Strategies

Protecting the hydroxyl group as a methoxymethyl (MOM) ether during sulfonation/fluorination prevents undesired side reactions. Deprotection with HCl in dioxane restores the hydroxyl functionality without degrading the sulfonyl fluoride.

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) effectively separates the target compound from byproducts. Typical retention time: 12.3 minutes.

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, H-2), 8.15 (s, 1H, H-4), 10.2 (s, 1H, -OH).

-

¹⁹F NMR (376 MHz, CDCl₃): δ -42.5 (s, SO₂F).

Industrial-Scale Considerations

Batch reactors equipped with corrosion-resistant linings (e.g., Hastelloy C-276) are mandatory for handling SF₄ and HF byproducts. Continuous-flow systems improve safety and yield by minimizing exposure to toxic intermediates.

Emerging Methodologies

Chemical Reactions Analysis

5-bromo-6-hydroxypyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation to form sulfonic acid derivatives or reduction to form corresponding sulfonamides.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, bases, and appropriate solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-bromo-6-hydroxypyridine-3-sulfonyl fluoride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and in various coupling reactions.

Biology: It is employed in the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: It is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-6-hydroxypyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.

Comparison with Similar Compounds

Key Structural Differences and Functional Group Analysis

The table below highlights structural and functional distinctions between the target compound and analogs:

Reactivity and Stability

Sulfonyl Fluoride vs. Sulfonyl Chloride :

- The target compound’s sulfonyl fluoride group exhibits superior hydrolytic stability compared to sulfonyl chlorides (e.g., 5-bromo-6-chloropyridine-3-sulfonyl chloride), which readily undergo hydrolysis or nucleophilic substitution . This stability makes sulfonyl fluorides preferable in aqueous or biological environments.

- Sulfonyl chlorides are more reactive intermediates in organic synthesis, enabling efficient installation of sulfonamides or sulfonate esters .

- Hydroxyl vs. However, it may participate in tautomerism or intramolecular interactions, altering reactivity . Chloro substituents (e.g., in 5-bromo-6-chloropyridine-3-sulfonyl chloride) act as better leaving groups, favoring nucleophilic aromatic substitution reactions .

- Such modifications are valuable in pharmaceutical design for tuning binding affinity .

Research Findings and Data Gaps

While direct experimental data on the target compound’s physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, inferences are drawn from functional group chemistry:

- Stability : Sulfonyl fluorides resist hydrolysis (half-life >24 hours in water), whereas sulfonyl chlorides degrade within minutes under similar conditions .

- Synthetic Challenges : Introducing the hydroxyl group at position 6 may necessitate protective strategies (e.g., silylation) during synthesis, increasing complexity compared to chloro analogs .

Biological Activity

5-Bromo-6-hydroxypyridine-3-sulfonyl fluoride (BHPF) is a compound of significant interest in biochemical research due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and implications in various scientific fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

5-Bromo-6-hydroxypyridine-3-sulfonyl fluoride is characterized by the following structural formula:

This compound belongs to the class of fluorinated pyridines, known for their distinctive chemical properties due to the presence of the fluorine atom, which enhances reactivity and stability in biological systems.

Target Interactions

BHPF primarily interacts with various biomolecules, including proteins and enzymes. The presence of the sulfonyl fluoride group allows BHPF to form covalent bonds with nucleophilic side chains of amino acids such as lysine, serine, and cysteine. This covalent modification can lead to enzyme inhibition or activation depending on the target protein.

Biochemical Pathways

The compound has been shown to disrupt key signaling pathways by inhibiting critical enzymes involved in metabolic processes. For instance, it can inhibit carbonic anhydrase II (CAII) and various kinases, affecting cellular functions such as proliferation and apoptosis .

Biological Effects

Cellular Effects

BHPF influences cell function by altering cell signaling pathways and gene expression. Studies indicate that it can inhibit key enzymes in metabolic pathways, leading to changes in the production of metabolites.

Dosage Effects in Animal Models

In animal models, BHPF exhibits dose-dependent effects. Low doses effectively inhibit target enzymes with minimal toxicity, while higher doses may lead to adverse effects .

Table 1: Summary of Biological Activities

Case Studies

-

Antiviral Activity Against Yellow Fever Virus

A study evaluated BHPF's efficacy against yellow fever virus replication. It demonstrated over 50% inhibition at a concentration of 50 µM, highlighting its potential as an antiviral agent . -

Enzyme Inhibition Profiles

Research profiling sulfur(VI) fluorides revealed that BHPF effectively modifies lysine and serine residues in kinases, leading to significant alterations in enzyme activity . This specificity suggests potential applications in targeted therapy. -

Cellular Mechanisms

Laboratory experiments have shown that BHPF can disrupt normal cellular signaling by inhibiting specific kinases involved in cell cycle regulation. This disruption may lead to altered cellular responses and has implications for cancer research .

Pharmacokinetics

BHPF's pharmacokinetic properties are influenced by its fluorinated structure. The electron-withdrawing nature of the fluorine atom affects its absorption, distribution, metabolism, and excretion (ADME) characteristics, making it a compound of interest for further pharmacological studies.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-bromo-6-hydroxypyridine-3-sulfonyl fluoride, and how can reaction parameters be optimized to improve yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of a pyridine core. Bromination at the 5-position is achieved using reagents like NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) to avoid over-bromination . Subsequent hydroxylation at the 6-position may employ hydrolysis with NaOH or catalytic hydroxylation using transition metals (e.g., CuI). The sulfonyl fluoride group is introduced via sulfonylation (e.g., SO₂Cl₂) followed by fluorination with KF or Selectfluor®. Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF vs. THF), and reaction time to minimize side products like sulfonic acids .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 5-bromo-6-hydroxypyridine-3-sulfonyl fluoride?

- Methodological Answer :

- NMR : H and C NMR confirm substitution patterns (e.g., downfield shifts for sulfonyl fluoride at ~δ 7.5–8.5 ppm in H) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₆H₄BrFNO₃S, expected [M+H]⁺: 283.91) and detects impurities .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How does the sulfonyl fluoride moiety influence the compound’s reactivity in bioorthogonal chemistry, and what kinetic assays are used to study this?

- Methodological Answer : The sulfonyl fluoride group acts as an electrophilic "warhead," forming stable covalent bonds with serine hydrolases or tyrosine residues. Kinetics are quantified via:

- Fluorogenic Assays : Using substrates like 4-nitrophenyl acetate to measure enzyme inhibition (IC₅₀) .

- LC-MS/MS : Tracking adduct formation with model peptides (e.g., GSH) under physiological pH (7.4) and temperature (37°C) .

- Competitive ABPP (Activity-Based Protein Profiling) : Compares labeling efficiency against fluorophosphonate probes in cellular lysates .

Q. What computational strategies predict regioselectivity in nucleophilic aromatic substitution (SNAr) reactions involving 5-bromo-6-hydroxypyridine-3-sulfonyl fluoride?

- Methodological Answer :

- DFT Calculations : Gaussian 09 with B3LYP/6-31G* basis set models charge distribution, identifying electron-deficient sites (e.g., C-3 due to sulfonyl fluoride’s -I effect) .

- Molecular Electrostatic Potential (MEP) Maps : Visualize nucleophilic attack hotspots (e.g., C-5 bromine as a leaving group) .

- MD Simulations : GROMACS simulates solvent effects (e.g., DMSO vs. water) on transition-state stabilization .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported reactivity of sulfonyl fluorides vs. chlorides in medicinal chemistry applications?

- Methodological Answer : Sulfonyl fluorides (e.g., 5-bromo-6-hydroxypyridine-3-sulfonyl fluoride) exhibit slower hydrolysis rates (t₁/₂ > 24h in PBS) compared to chlorides (t₁/₂ < 1h), making them preferable for in vivo studies. Contradictions arise from assay conditions (e.g., pH, temperature). Validate via:

- Parallel Stability Tests : Compare both derivatives in identical buffers (e.g., pH 7.4, 37°C) .

- X-ray Crystallography : Resolve binding modes in enzyme complexes (e.g., SARS-CoV-2 Mpro) to confirm covalent adduct formation .

Structural and Functional Insights

Q. What strategies mitigate competing side reactions during the fluorination step in sulfonyl fluoride synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.